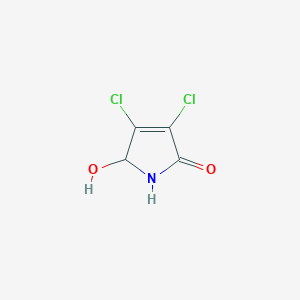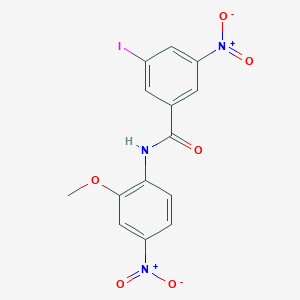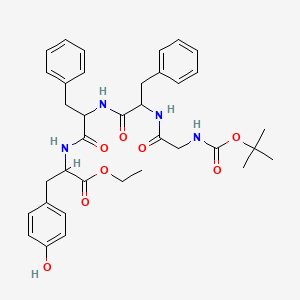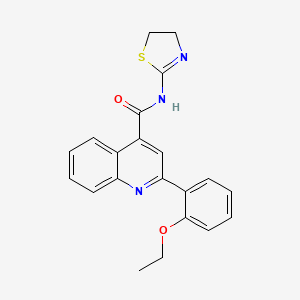![molecular formula C18H24F3N3OS B12479468 2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12479468.png)
2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions . The final step involves the formation of the carbamothioyl linkage, which can be achieved through the reaction of the piperidine derivative with a suitable isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperidine and trifluoromethyl derivatives.
Scientific Research Applications
2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The carbamothioyl linkage may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, such as trifluoromethylbenzenes and trifluoromethylpyridines.
Carbamothioyl Compounds: Compounds with carbamothioyl linkages, such as thioureas and isothiocyanates.
Uniqueness
2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C18H24F3N3OS |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H24F3N3OS/c1-17(2,3)15(25)23-16(26)22-13-11-12(18(19,20)21)7-8-14(13)24-9-5-4-6-10-24/h7-8,11H,4-6,9-10H2,1-3H3,(H2,22,23,25,26) |
InChI Key |
YYLAHKJXAAIDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3,3,3-trifluoro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12479385.png)

![3,5-dibromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479398.png)

![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12479406.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12479414.png)


![2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12479442.png)
![N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12479443.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12479448.png)
![2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12479449.png)
![4-(4-ethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479452.png)
![N-({1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-ylcarbamoyl)amino]propan-2-yl}oxy)ethanimidoyl chloride](/img/structure/B12479460.png)
